molecular formula C9H5Cl7O2 B14172728 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one CAS No. 3447-87-8

1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one

Cat. No.: B14172728
CAS No.: 3447-87-8
M. Wt: 393.3 g/mol
InChI Key: KPHDFTRBKVDNNB-UHFFFAOYSA-N
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Description

1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is a chlorinated organic compound known for its complex structure and significant chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process usually includes the chlorination of specific organic substrates followed by cyclization reactions to form the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated organic compound with similar structural features.

    1,2,3,4,5,6,7-Heptachlorooctane: Shares the high degree of chlorination and complex structure.

Uniqueness

1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is unique due to its specific arrangement of chlorine atoms and the presence of the methanoisobenzofuran ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

3447-87-8

Molecular Formula

C9H5Cl7O2

Molecular Weight

393.3 g/mol

IUPAC Name

1,3,5,7,9,10,10-heptachloro-4-oxatricyclo[5.2.1.02,6]decan-8-one

InChI

InChI=1S/C9H5Cl7O2/c10-3-4(17)8(14)2-1(5(11)18-6(2)12)7(3,13)9(8,15)16/h1-3,5-6H

InChI Key

KPHDFTRBKVDNNB-UHFFFAOYSA-N

Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=O)C(C2(C3(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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